molecular formula C15H29NO3Si B8579089 tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate CAS No. 1269429-33-5

tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate

Cat. No. B8579089
Key on ui cas rn: 1269429-33-5
M. Wt: 299.48 g/mol
InChI Key: AZJSGQSSXCNQHI-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

To a solution of LDA in THF (70 mL) under nitrogen atmosphere, cooled to −78° C. via dry ice/acetone bath, was added tert-butyl 4-acetylpiperidine-1-carboxylate (5 g, 22 mmol) in THF (30 mL) dropwise over 30 min. The resulting mixture was stirred for an additional 30 min and then TMSCl (2.81 mL) was added via syringe dropwise over 10 min and the resulting solution stirred for 1 h at −78° C. Quench with saturated sodium bicarbonate (300 mL) and extracted with ether (2×200 mL). Combined the organics, wash with brine, dry over sodium sulfate, filter, and concentrate under vacuum. The compound obtained (6.0 g, 92%) was used for the next reaction without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.81 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[C:9]([CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)(=[O:11])[CH3:10].[CH3:25][Si:26](Cl)([CH3:28])[CH3:27]>C1COCC1>[CH3:25][Si:26]([CH3:28])([CH3:27])[O:11][C:9]([CH:12]1[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:17]1)=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.81 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution stirred for 1 h at −78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quench with saturated sodium bicarbonate (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×200 mL)
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
The compound obtained (6.0 g, 92%)
CUSTOM
Type
CUSTOM
Details
was used for the next reaction without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C[Si](OC(=C)C1CCN(CC1)C(=O)OC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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